molecular formula C8H9FN2O B2991781 2-Amino-5-fluoro-N-methylbenzamide CAS No. 773846-62-1

2-Amino-5-fluoro-N-methylbenzamide

Cat. No. B2991781
M. Wt: 168.171
InChI Key: WIWCLLBGLNIHMG-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O . It has a molecular weight of 168.17 .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-fluoro-N-methylbenzamide consists of a benzene ring substituted with an amino group, a fluoro group, and a methylbenzamide group . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

2-Amino-5-fluoro-N-methylbenzamide has a molecular weight of 168.17 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

  • Chemical Synthesis : This compound is often used as a building block in chemical synthesis . It can be used to create a variety of other compounds, depending on the specific reactions it’s involved in .

  • Drug Discovery : In the field of drug discovery, such compounds are often part of a collection of unique chemicals provided to researchers . These chemicals can be used to test their effects on various biological targets, which can lead to the discovery of new drugs .

  • Androgen Receptor Antagonists : One specific application mentioned is in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists .

  • c-Met Kinase Inhibitors : It’s also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .

  • Chemical Synthesis : This compound is often used as a building block in chemical synthesis . It can be used to create a variety of other compounds, depending on the specific reactions it’s involved in .

  • Drug Discovery : In the field of drug discovery, such compounds are often part of a collection of unique chemicals provided to researchers . These chemicals can be used to test their effects on various biological targets, which can lead to the discovery of new drugs .

  • Androgen Receptor Antagonists : One specific application mentioned is in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists .

  • c-Met Kinase Inhibitors : It’s also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .

properties

IUPAC Name

2-amino-5-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWCLLBGLNIHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoro-N-methylbenzamide

Synthesis routes and methods I

Procedure details

6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (200 mg, 1.104 mmol) was dissolved in dry tetrahydrofuran (THF) (10 mL), at which time methyl amine (3.31 mL, 6.63 mmol) was added. The reaction was stirred at room temperature for 1 h, then concentrated under vacuum. The crude product was purified on silica (Biotage, 40% EtOAc/hexene) to afford the title compound (120 mg, 65%) as a white solid. LC-MS (ES) m/z=169.1 (M+H)+
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Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-N-methyl-2-nitrobenzamide (Compound 102B) in EtOH (10.0 mL) was charged with Palladium 10% wt on activated carbon (0.316 g, 0.297 mmol). The reaction mixture was evacuated and purged with hydrogen gas (3 times). The reaction mixture was allowed to stir under hydrogen at rt for 16 h. The reaction mixture was filtered through a pad of celite. The filtrate was concentrated under reduced pressure to yield a light yellow semi-solid. The material was purified by silica gel chromatography using DCM/MeOH (100:0→95:5) as eluent. The fractions containing product were combined and concentrated under reduced pressure to yield a white solid, 0.500 g (100% yield). 1H NMR (CDCl3, 400 MHz): δ=2.98 (d, J=4.80 Hz, 3 H), 5.30 (d, J=5.31 Hz, 1 H), 6.64 (dd, J=8.84, 4.80 Hz, 1 H), 6.96 (ddd, J=8.91, 7.89, 2.91 Hz, 1 H), 7.02 (dd, J=9.22, 2.91 Hz, 1 H). MS (ES+): m/z 169.08 [MH+] (TOF, polar).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Pd/C (10% wt, 860 mg) was added to 5-Fluoro-N-methyl-2-nitrobenzamide (4.58 g, 23.4 mmol) under argon. Methanol was added (50 mL) and the argon balloon was replaced with a hydrogen balloon. The mixture was stirred for 24 h at room temperature. It was filtered through a celite pad and the solvent was removed to yield the title compound as a pale yellow solid in quantitative yield.
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Citations

For This Compound
1
Citations
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
… General procedure D was reproduced using 2-amino-5-fluoro-N-methylbenzamide 103 (1.90 g, 11.30 mmol), α-ketoglutaric acid (1.65 g, 11.30 mmol), and AcOH (40 mL) at 118 C for 6 h…
Number of citations: 2 pubs.acs.org

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